molecular formula C14H11ClN4O2 B2939382 Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866049-89-0

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2939382
CAS No.: 866049-89-0
M. Wt: 302.72
InChI Key: NZPPYVPRGGITKZ-UHFFFAOYSA-N
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Description

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 7-amino group at position 7.
  • A 4-chlorophenyl substituent at position 3.
  • A methyl ester at position 6.

The compound’s structure is stabilized by non-quinoidal tautomeric forms, as confirmed by 2D NMR analyses in similar systems .

Properties

IUPAC Name

methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPYVPRGGITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It can serve as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has shown potential in biological studies, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound has been investigated for its antiviral, anti-inflammatory, and anticancer properties. It may be used in the development of new therapeutic agents.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs of the target compound, emphasizing substituent variations and functional groups:

Compound Name Substituents (Position) Key Functional Groups Reference
Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) 4-Cl-Ph (3), NH₂ (7), COOMe (6) Ester, amino, aryl chloride
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) 2-Cl-Ph-azo (3), CN (6), Et (2), Ph (5) Azo, cyano, alkyl
7-Amino-2-ethyl-5-phenyl-3-p-tolylazo-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10d) p-Tolyl-azo (3), CN (6), Et (2), Ph (5) Azo, cyano, alkyl
3-(4'-Chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (14) 4-Cl-Ph-azo (3), NH₂ (7), Et (2) Azo, amino, aryl chloride
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CF₃-Ph (3), OH (7), COOEt (6), Me (2) Hydroxy, trifluoromethyl, ester
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[(1R)-1,2-dimethylpropyl]amino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cl (5), 3-Cl-Ph-CH₂ (6), branched alkyl (7), COOH (3) Carboxylic acid, dichloro, alkylamino

Key Observations :

  • Azo vs. Chlorophenyl Groups : Compounds 10c, 10d, and 14 feature azo linkages (-N=N-) at position 3, unlike the target’s 4-chlorophenyl group. Azo groups enhance π-conjugation but may reduce metabolic stability .
  • Ester vs. Cyano/Carboxylic Acid: The target’s methyl ester at position 6 contrasts with cyano (10c, 10d) or carboxylic acid (12) groups, which influence solubility and reactivity .

Key Observations :

  • Melting Points : Analogs with rigid structures (e.g., 10c, 10d) exhibit higher melting points (>260°C) due to crystalline packing and intermolecular hydrogen bonding .
  • Enzyme inhibition by N-(4-chlorophenyl) derivatives () highlights the role of the 4-chlorophenyl group in modulating metabolic pathways .

Biological Activity

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure and functional groups contribute to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and case studies highlighting its therapeutic potential.

The molecular formula of this compound is C14H11ClN4O2, with a molecular weight of approximately 302.72 g/mol. The presence of the chlorophenyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications .

1. Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, a study reported that certain derivatives showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating broad-spectrum anticancer potential .

  • Mechanism of Action : The compound primarily targets cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle progression. This inhibition is crucial for controlling tumor cell proliferation .

2. Antimicrobial Activity

Compounds within this class have shown effectiveness against various bacterial and fungal strains. The structural similarity to purines allows these compounds to interact with essential enzymes and receptors involved in microbial metabolism .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include cyclization reactions using readily available reagents. These methods allow for the generation of various derivatives with potentially enhanced biological activities .

Case Study 1: Anticancer Efficacy

In a comparative study involving renal carcinoma cell lines (RFX 393), compounds derived from pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity. For example, compound 6s demonstrated an IC50 value of 11.70 µM against RFX 393 cells, showcasing its potential as an effective anticancer agent .

Case Study 2: Inhibition Studies

A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their inhibitory effects on cathepsin K, an enzyme implicated in cancer progression. The synthesized compounds showed moderate inhibition activity (K_i ≥ 77 μM), indicating their potential as therapeutic agents in cancer treatment .

Molecular Interaction Studies

Molecular docking studies have been utilized to elucidate the binding modes of this compound with target proteins such as CDK2. These studies revealed that the compound engages with critical amino acids in the active site, which is essential for its inhibitory action .

Comparative Analysis

The following table summarizes key features of this compound compared to other related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Features
This compoundC14H11ClN4O2302.72 g/molContains a chlorophenyl group enhancing biological activity
Ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylateC17H18N4O2310.36 g/molSimilar structure but different substitution pattern
Pyrazolo[1,5-a]pyrimidine derivativesVariesVariesGenerally less active due to lack of specific functional groups

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example:

  • Reagents : Arylidenecyanoacetate derivatives and 3-(4-chlorophenyl)pyrazolo precursors are refluxed in ethanol or dioxane with catalytic piperidine (0.5 mL) for 6–10 hours .
  • Workup : The product is isolated by filtration, washed with cold water or HCl, and recrystallized from ethanol/dioxane (yields: 62–70%) .
  • Optimization : Solvent polarity (e.g., ethanol vs. dioxane), reaction time, and stoichiometric ratios of precursors significantly impact yield. For instance, prolonged reflux (10 h) in ethanol improved crystallinity and purity .

Q. How is the structural integrity of this compound validated after synthesis?

Key characterization methods include:

  • Spectroscopy :
    • IR : Confirms amino (–NH2) and ester (–COOCH3) groups via peaks at ~3400 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (C=O stretch) .
    • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl) and methyl ester protons (δ 3.8–4.0 ppm) .
    • MS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ calculated for C₁₅H₁₂ClN₅O₂: 338.07) .
  • Elemental Analysis : Validates C, H, N content (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 3, 5, or 7) influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Position 3 : A 4-chlorophenyl group enhances anti-cancer activity by improving lipophilicity and target binding. For example, analogs with this group showed IC₅₀ = 15.3 µM against MCF-7 cells .
  • Position 7 : Amino (–NH2) groups facilitate hydrogen bonding with biological targets, critical for kinase inhibition .
  • Position 6 : Ester-to-amide conversion (e.g., methyl to ethyl) alters metabolic stability and solubility .

Q. Table 1: Impact of Substituents on Anti-Cancer Activity

Substituent (Position)Cell LineIC₅₀ (µM)Reference
4-Chlorophenyl (3)MCF-715.3
2-Methoxyphenyl (3)HEPG229.1
Trifluoromethyl (5)MDA-MB23129.1

Q. How can conflicting biological data between studies (e.g., varying IC₅₀ values) be resolved?

Discrepancies may arise from:

  • Assay Conditions : Viability assays (e.g., MTT vs. ATP-based) differ in sensitivity. Standardize protocols across replicates .
  • Cell Line Variability : Test multiple lines (e.g., MCF-7 vs. HEPG2) to assess tissue-specific effects .
  • Structural Analogues : Compare with derivatives (e.g., 7-trifluoromethyl vs. 7-cyano) to isolate substituent effects .

Q. What mechanistic insights support the anti-cancer potential of this compound?

  • Docking Studies : Pyrazolo[1,5-a]pyrimidines bind to ATP pockets of kinases (e.g., EGFR or CDK2), disrupting phosphorylation .
  • In Vitro Validation : Compound 7c (a thiadiazole analog) showed 2.70 µM IC₅₀ against HEPG2 via apoptosis induction .
  • Metabolic Stability : Ester groups (e.g., methyl) improve bioavailability compared to carboxylic acids .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalysis : Use Cu(I) catalysts (e.g., CuBr) for regioselective cyclization, reducing dimerization side products .
  • Solvent Screening : Polar aprotic solvents (DMF) enhance reaction rates but may require lower temps to avoid decomposition .
  • Purification : Gradient column chromatography (hexane/EtOAc) resolves closely eluting impurities .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate spectral data with synthetic intermediates (e.g., monitor reaction progress via TLC) .
  • Experimental Design : For SAR studies, systematically vary one substituent while holding others constant to isolate effects .
  • Computational Tools : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes before in vitro testing .

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